
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide, identified by its CAS number 899732-25-3, is a compound with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN4O3S, with a molecular weight of 469.0 g/mol. The presence of various functional groups, including a sulfonyl moiety and a piperidine ring, contributes to its pharmacological properties.
Property | Value |
---|---|
CAS Number | 899732-25-3 |
Molecular Formula | C₁₈H₁₇ClN₄O₃S |
Molecular Weight | 469.0 g/mol |
Antibacterial Activity
Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. For example, studies on piperidine derivatives have shown effectiveness against various bacterial strains, including Salmonella Typhi , Escherichia coli , and Staphylococcus aureus . The sulfonamide functionality is particularly noted for its role in enhancing antibacterial activity through enzyme inhibition mechanisms .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections. In silico studies suggest that the compound binds effectively to these enzymes, potentially leading to significant therapeutic outcomes .
Anticancer Properties
The potential anticancer activity of this compound is supported by findings from related studies on piperidine derivatives, which have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Hypoglycemic Effects
Some studies have reported hypoglycemic effects associated with compounds containing similar structural motifs. This suggests that the target molecule may also possess glucose-lowering properties, which could be beneficial in managing diabetes .
Case Studies and Research Findings
Several studies have synthesized and tested related compounds, providing insights into the biological activity of the target molecule:
- Antibacterial Study : A series of piperidine derivatives were tested against common bacterial strains, revealing that modifications in the sulfonyl group significantly enhance antibacterial efficacy.
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding assays indicated that the compound has a high affinity for serum proteins, which could influence its pharmacokinetics and bioavailability.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines showed promising results, with certain derivatives exhibiting IC50 values in the low micromolar range, indicating strong antiproliferative activity .
Q & A
Q. Basic: What are the key synthetic strategies for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions:
- Step 1: Formation of the piperidine-4-carboxamide core via coupling of piperidine derivatives with activated carboxylic acid intermediates (e.g., using carbodiimide coupling agents like EDC/HOBt) .
- Step 2: Sulfonylation of the 5-chlorothiophene moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as a proton scavenger) .
- Step 3: Thiazole ring formation via Hantzsch synthesis, combining α-haloketones with thiourea derivatives, followed by coupling to the pyridine group .
Key Considerations: Optimize solvent choice (DMF or DCM) and monitor reaction progress via TLC or HPLC .
Q. Basic: How is the structural integrity of this compound confirmed in academic research?
Analytical characterization includes:
- NMR Spectroscopy: 1H and 13C NMR to verify aromatic protons (pyridine/thiazole), sulfonyl groups (~δ 3.5–4.0 ppm for SO2), and piperidine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C18H16ClN5O3S2, exact mass ~485.02 g/mol) .
- X-ray Crystallography: For resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .
Q. Intermediate: What biological assays are recommended to evaluate its therapeutic potential?
- Anticancer Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the sulfonamide’s role in ATP-binding pocket interactions .
Q. Advanced: How can researchers resolve contradictions in bioactivity data across derivatives?
Contradictions may arise due to:
- Structural Variations: Minor substituent changes (e.g., chloro vs. fluoro groups) altering binding affinity. Compare IC50 values in SAR studies .
- Assay Conditions: Variability in cell culture media or enzyme concentrations. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Solubility Issues: Use co-solvents (DMSO ≤ 0.1%) or prodrug strategies to improve bioavailability .
Q. Advanced: What computational methods predict its mechanism of action?
- Molecular Docking (AutoDock/Vina): Model interactions with targets like EGFR or COX-2, focusing on hydrogen bonds between the sulfonyl group and catalytic residues .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
- QSAR Models: Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity to guide structural optimization .
Q. Advanced: How does the sulfonyl-thiophene moiety influence reactivity and stability?
- Electrophilic Reactivity: The electron-withdrawing sulfonyl group enhances susceptibility to nucleophilic attack at the thiophene ring, requiring inert conditions (e.g., argon atmosphere) during synthesis .
- Metabolic Stability: The 5-chloro substituent reduces oxidative degradation by cytochrome P450 enzymes, as shown in hepatic microsome assays .
Q. Methodological: What strategies improve yield in multi-step syntheses?
- Stepwise Purification: Use flash chromatography after each step to isolate intermediates (e.g., silica gel, ethyl acetate/hexane gradients) .
- Microwave-Assisted Synthesis: Accelerate coupling reactions (e.g., amide bond formation) with reduced side products .
- Catalytic Optimization: Employ Pd/C or CuI for cross-couplings involving the pyridinyl-thiazole moiety .
Q. Advanced: What structural analogs show promise for SAR studies?
- Analog 1: Replace 5-chlorothiophene with 5-nitrothiophene to enhance π-π stacking with aromatic residues .
- Analog 2: Substitute piperidine with morpholine to reduce logP and improve aqueous solubility .
- Analog 3: Introduce a methyl group at the pyridine’s 3-position to sterically block metabolic hydroxylation .
Q. Methodological: How to address low solubility in in vitro assays?
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (≤200 nm) using solvent evaporation .
- Salt Formation: React with HCl or sodium citrate to generate water-soluble salts .
- Surfactant Use: Add Tween-80 (0.05% w/v) to cell culture media without cytotoxicity .
Q. Advanced: What techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of target proteins (e.g., kinases) upon ligand binding .
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) using immobilized recombinant proteins .
- Fluorescence Polarization: Quantify displacement of fluorescent probes (e.g., FITC-labeled ATP) in competitive assays .
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c19-15-4-5-16(28-15)29(25,26)23-9-6-12(7-10-23)17(24)22-18-21-14(11-27-18)13-3-1-2-8-20-13/h1-5,8,11-12H,6-7,9-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCXMYZWVONNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.